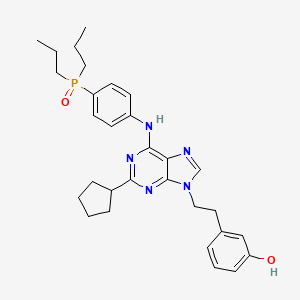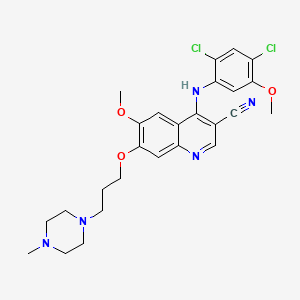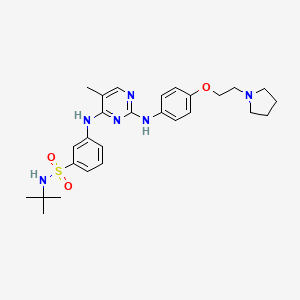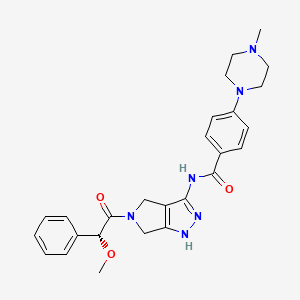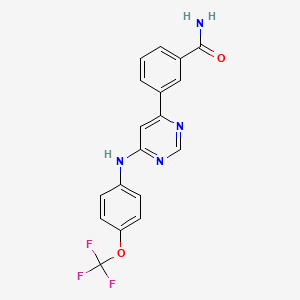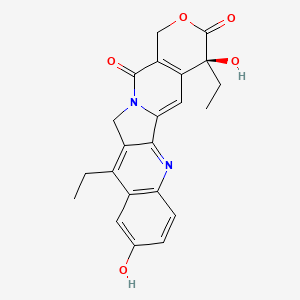
7-Ethyl-10-hydroxycamptothecin
Übersicht
Beschreibung
Synthesis Analysis
A new chemical synthesis of SN38 has been achieved in 12 steps from simple, commercially available starting materials . A mild and efficient FeCl3-catalyzed Friedländer condensation was successfully applied to construct the AB ring system .Molecular Structure Analysis
The molecular formula of 7-Ethyl-10-hydroxycamptothecin is C22H20N2O5 . The structure of SN38 includes two additional ethyl substituents at positions 4 and 11 as well as two additional hydroxy substituents at positions 4 and 9 .Chemical Reactions Analysis
Functionalization of the C ring was accomplished by a vinylogous Mukaiyama reaction of an in situ generated N-acyliminium intermediate with a silyl enol ether . An intramolecular oxa Diels–Alder reaction efficiently constructed the D and E rings in one step .Wissenschaftliche Forschungsanwendungen
Anti-Colorectal Cancer Agent
SN38 has been identified as a highly potent metabolite of irinotecan, an anticancer drug. It has shown anticancer efficacy 100–1000 times more than irinotecan in vitro . Specifically, SN38-glucose conjugates have been found to target cancer cells due to their selective uptake via glucose transporters, which are overexpressed in most cancers . One of the conjugates named 5b showed high potency and selectivity against the human colorectal cancer cell line HCT116 .
Solubility Improvement
The clinical application of SN38 has been limited due to its very narrow therapeutic window and poor water solubility . However, research has found two kinds of SN38-ligand complexes that solubilize SN38 through molecular docking and molecular dynamics simulation methods . This process not only provided valuable information on improving the solubility of SN38, but also helped to discover effective potential complexes that solubilize SN38 quickly and scientifically .
Inhibition of Enterovirus 71 (EV71) Infection
SN38 has been used to inhibit enterovirus 71 (EV71) infection . EV71 is one of the major causative agents for hand, foot and mouth disease (HFMD), and can also cause severe neurological diseases.
Chemosensitivity Screening for Pancreatic Adenocarcinoma Cells
SN38 has been used to screen the chemosensitivity of pancreatic adenocarcinoma cells . This can help in identifying the most effective chemotherapy drugs for treating pancreatic cancer.
Reversal of Multidrug Resistance (MDR)
SN38 has been studied for its ability to reverse multidrug resistance (MDR), due to ATP binding cassette (ABC) transporters . MDR is a significant challenge in the treatment of various cancers as it reduces the effectiveness of chemotherapy.
Theranostic Reagent
In addition to its anticancer properties, SN38 is also a theranostic reagent due to its intrinsic fluorescence . This means it can be used both for therapy (due to its anticancer properties) and diagnosis (due to its fluorescence).
Wirkmechanismus
Target of Action
7-Ethyl-10-hydroxycamptothecin (SN-38) is an active metabolite of the chemotherapeutic pro-drug Irinotecan . The primary target of SN-38 is DNA topoisomerase I , a crucial enzyme involved in DNA replication and transcription .
Mode of Action
SN-38 inhibits DNA topoisomerase I, halting DNA synthesis and causing frequent DNA single-strand breaks . The entrapment of SN-38 in liposomes results in a more stable and more soluble form of the drug, allowing for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .
Biochemical Pathways
SN-38 can inhibit DNA topoisomerase I, DNA synthesis, and cause frequent DNA single-strand breaks . It has also been characterized as a potent and reversible BRD4 inhibitor, which may provide a new insight for further optimization of dual target inhibitor .
Pharmacokinetics
Irinotecan is metabolized to SN-38 by carboxylesterase (CES). SN-38 is then converted to the inactive metabolite SN-38 glucuronide (SN-38G) by glucuronosyltransferase 1A1 (UGT1A1) . The plasma concentration of SN-38 may depend on changes in the activities of CYP3A, CES, and UGT1A1 . The liposome-entrapped formulation of SN-38 (LE-SN38) was rapidly eliminated from dog plasma and manifested linear dynamics in the dose range of 0.411–1.644 mg/kg .
Result of Action
SN-38 has been found to be 200–2000 times more cytotoxic than Irinotecan . It has been used in trials studying the treatment of Cancer, Advanced Solid Tumors, Small Cell Lung Cancer, Metastatic Colorectal Cancer, and Triple Negative Breast Cancer, among others .
Action Environment
The development of a liposome-entrapped formulation of sn-38 (le-sn38) has helped to overcome this obstacle . Environmental factors such as dust formation and aerosols should be avoided when handling SN-38 .
Safety and Hazards
Zukünftige Richtungen
Advances in biomedical nanotechnology have facilitated the development of nano drug delivery systems . It has been found that nanomedicine can significantly improve the stability and water solubility of 7-Ethyl-10-hydroxycamptothecin . This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites .
Eigenschaften
IUPAC Name |
(19S)-10,19-diethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-3-12-13-7-11(25)5-6-17(13)23-19-14(12)9-24-18(19)8-16-15(20(24)26)10-29-21(27)22(16,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHBVJOVLFPMQE-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040399 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The entrapment of SN-38 in lipsomes results in a more stable and more soluble form of the drug. This allows for increased affinity of SN-38 to lipid membranes and improved delivery of the drug to tumor sites. SN-38 is a highly effective cytotoxic topoisomerase I inhibitor. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
7-Ethyl-10-hydroxycamptothecin | |
CAS RN |
86639-52-3 | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86639-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086639523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-ethyl-10-hydroxycamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05482 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-Ethyl-10-hydroxycamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4,11-Diethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-ETHYL-10-HYDROXYCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H43101T0J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: SN-38, the active metabolite of irinotecan, is a potent inhibitor of topoisomerase I [, ]. SN-38 exerts its antitumor activity by stabilizing the covalent topoisomerase I-DNA complex, leading to single-strand and double-strand DNA breaks [, ]. This disruption of DNA replication ultimately triggers apoptosis in cancer cells [, , ].
ANone: SN-38 has the molecular formula C22H20N2O5 [] and a molecular weight of 392.4 g/mol. While specific spectroscopic data is not extensively discussed in the provided papers, SN-38 is typically characterized using techniques like High-Performance Liquid Chromatography (HPLC) [, , ], liquid chromatography tandem mass spectrometry (LC-MS/MS) [, ], and spectrofluorometry [].
ANone: SN-38 is known to undergo hydrolysis of its lactone ring, converting to a less active carboxylate form at physiological pH [, ]. This hydrolysis is influenced by factors like temperature and pH [].
ANone: SN-38's primary mechanism of action is not catalytic. It acts as an inhibitor, specifically targeting topoisomerase I, rather than functioning as a catalyst itself.
ANone: The provided abstracts do not delve into computational chemistry or QSAR models for SN-38.
ANone: While not extensively discussed in the provided papers, research suggests that the lactone ring is crucial for SN-38's activity [, ]. Modifications to this ring, such as hydrolysis to the carboxylate form, significantly reduce potency [, ]. Interestingly, studies on homocamptothecins, which differ from camptothecins by their seven-membered E-ring, show potential for overcoming resistance mechanisms associated with SN-38 [].
ANone: Due to its poor water solubility, various delivery systems have been explored to improve the bioavailability and therapeutic index of SN-38 []. These include:
- Liposomal formulations: Liposomes encapsulating SN-38 enhance its solubility, prolong its circulation time in the bloodstream, and improve tumor targeting [, , , ].
- Polymeric micelles: Micellar formulations of SN-38, such as NK012, demonstrate sustained release of the active drug, increased tumor accumulation, and superior antitumor activity compared to irinotecan [, ].
- Polymeric nanoparticles: Nanoparticles composed of materials like polyethylene glycol-chitosan and hyaluronic acid have been investigated for targeted oral delivery of SN-38 to colon tumors, demonstrating improved cellular uptake and anti-tumor efficacy [].
- Proliposomes: Proliposomes offer a way to improve the stability of liposomal formulations, allowing for reconstitution into liposomes upon contact with a suitable medium []. This approach has shown promise in enhancing the stability and pharmacokinetics of SN-38 delivery.
ANone: SN-38 primarily undergoes hepatic metabolism [, , ]. Glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs) like UGT1A1 and UGT1A7, plays a key role in SN-38 detoxification [, , , ]. Genetic polymorphisms in UGT1A1 can significantly impact SN-38 glucuronidation and influence an individual's susceptibility to irinotecan-induced toxicity [, , ]. The lactone form of SN-38 exhibits higher plasma clearance and distribution volume compared to its carboxylate form [].
ANone: When SN-38 is administered directly, the lactone form initially predominates in plasma, but the ratio of lactone to carboxylate stabilizes over time []. In contrast, irinotecan administration leads to a sustained high level of the active SN-38 lactone, which is crucial for its antitumor effect [].
ANone: SN-38 has demonstrated significant antitumor activity in various preclinical models [, , ]. It has been studied clinically, primarily as the active metabolite of irinotecan, for treating various cancers, including metastatic colorectal cancer [].
ANone: One major mechanism of resistance to SN-38 is its efflux from cancer cells mediated by the ATP-binding cassette transporter, ABCG2 [, ]. Overexpression of ABCG2 has been linked to reduced intracellular accumulation of SN-38 and decreased sensitivity to the drug [, ]. Additionally, polymorphisms in UGT1A1 can affect SN-38 glucuronidation, potentially contributing to interindividual variations in drug response and toxicity [, ]. Interestingly, homocamptothecins, structurally similar to SN-38 but with a seven-membered E-ring, might offer a way to circumvent ABCG2-mediated resistance [].
ANone: As the active metabolite of irinotecan, SN-38 shares a similar toxicity profile. Severe diarrhea is a significant concern with irinotecan therapy, and research suggests that the gut microbiota, particularly the enzyme β-glucuronidase, plays a role in this toxicity []. SN-38-induced diarrhea is associated with damage to the cecum, and inhibiting bacterial β-glucuronidase activity with antibiotics can ameliorate this toxicity in preclinical models [].
ANone: Various strategies are employed to optimize SN-38 delivery, improve its therapeutic index, and mitigate its toxicity. These include:
- Lymphatic targeting: Incorporating synthetic borneol into SN-38 nanoliposomes shows promise in enhancing lymphatic uptake and improving drug delivery to lymph nodes []. This approach may be beneficial for treating cancers that metastasize via the lymphatic system.
- Antibody-drug conjugates: Conjugating SN-38 to monoclonal antibodies, such as those targeting tumor-specific antigens, enables targeted delivery of the cytotoxic payload directly to cancer cells []. This approach aims to increase efficacy while minimizing off-target effects.
ANone: Research suggests that polymorphisms in genes encoding UGT enzymes, particularly UGT1A1 and UGT1A7, can significantly affect SN-38 glucuronidation and may serve as potential biomarkers for predicting individual susceptibility to irinotecan-induced toxicities [, , ].
ANone: Several analytical techniques are used to study SN-38, including:
- High-performance liquid chromatography (HPLC): HPLC, often coupled with fluorescence or mass spectrometric detection, allows for separation and quantification of SN-38 and its metabolites in biological matrices like plasma, microsomes, and cell lysates [, , ].
- Liquid chromatography tandem mass spectrometry (LC-MS/MS): This highly sensitive and selective technique is used for quantifying SN-38 and its metabolites in complex biological samples, even at very low concentrations [, ].
ANone: SN-38 exhibits poor aqueous solubility, which poses a significant challenge for its formulation and delivery [, ]. Strategies like liposomal encapsulation, polymeric micelles, and proliposomes aim to overcome this limitation and improve SN-38's bioavailability [, , , , ].
ANone: Validation of analytical methods, especially for drugs like SN-38, is crucial to ensure accurate and reliable data. Key parameters include:
- Specificity: The method's ability to differentiate SN-38 from other components in the sample matrix [].
- Linearity: The proportional relationship between the measured signal and SN-38 concentration over a defined range [].
- Accuracy: Closeness of measured values to the true value [, ].
- Precision: Agreement between replicate measurements [, ].
- Recovery: Efficiency of extracting SN-38 from the sample matrix [].
- **Stability: ** Assessment of SN-38 stability under various storage and handling conditions [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1684406.png)

![4-(2-((7-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl)amino)ethyl)phenol](/img/structure/B1684409.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)
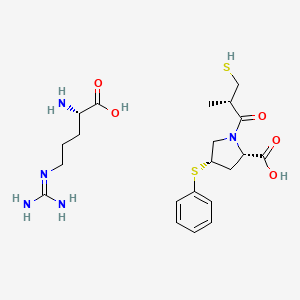
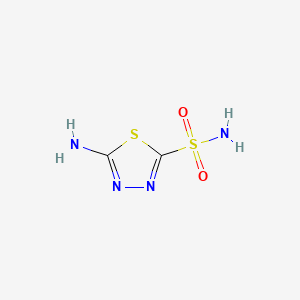
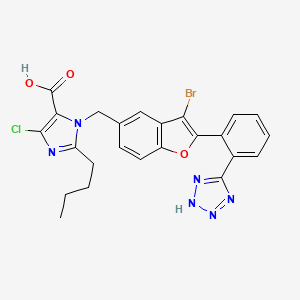

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)
